1,1,2,3-Tetramethyl-4-oxopiperidin-1-ium

Description

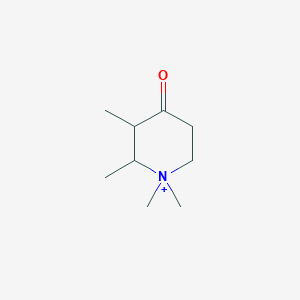

1,1,2,3-Tetramethyl-4-oxopiperidin-1-ium (CAS No. 1245648-32-1) is a quaternary ammonium salt characterized by a piperidinium core substituted with four methyl groups and a ketone moiety at the 4-position. The compound’s structure imparts unique physicochemical properties, including high polarity and stability due to the charged nitrogen center. Such features make it a candidate for applications in catalysis, ionic liquids, or surfactant chemistry. Its tetraalkyl substitution pattern distinguishes it from neutral piperidine derivatives, influencing solubility, reactivity, and intermolecular interactions .

Properties

IUPAC Name |

1,1,2,3-tetramethylpiperidin-1-ium-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18NO/c1-7-8(2)10(3,4)6-5-9(7)11/h7-8H,5-6H2,1-4H3/q+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHHIFRRGZIAOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C([N+](CCC1=O)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18NO+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mannich Condensation for Ring Formation

Mannich condensations serve as foundational steps for synthesizing substituted piperidin-4-ones. For example, Lakshminarayana et al. demonstrated the synthesis of 1-acryloyl-3-methyl-2,6-dip-tolylpiperidine-4-one via a three-component reaction involving dicarboxylic acid esters, aromatic aldehydes, and ammonia. Adapting this method, formaldehyde or methyl-substituted aldehydes could replace aryl counterparts to introduce methyl groups at positions 2 and 3. The ketone at position 4 is retained via careful control of reaction stoichiometry and temperature.

Alkylation Strategies for Methyl Group Introduction

Selective alkylation of piperidin-4-one precursors is critical for installing methyl groups at positions 1, 2, and 3. Bobbitt’s synthesis of 4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate illustrates the use of methyl iodide under basic conditions to quaternize the nitrogen. Similarly, sequential alkylation of 4-piperidone with methylating agents (e.g., MeI) in the presence of NaH or LDA enables stepwise methylation:

-

N-Methylation : Initial treatment with MeI forms 1-methylpiperidin-4-one.

-

C-Methylation : Deprotonation at C2 and C3 using LDA, followed by MeI addition, yields 1,2,3-trimethylpiperidin-4-one.

-

Quaternary Ammonium Formation : A second N-methylation under forcing conditions (excess MeI, reflux) produces the 1,1,2,3-tetramethyl derivative.

Oxidation and Salt Formation

Nitroxide Intermediate Oxidation

The conversion of nitroxides to oxoammonium salts is a hallmark of Bobbitt’s methodology. For 1,1,2,3-Tetramethyl-4-oxopiperidin-1-ium, the synthetic sequence involves:

-

Nitroxide Synthesis : Oxidation of 1,1,2,3-tetramethylpiperidin-4-one with m-CPBA or H₂O₂ catalyzed by Na₂WO₄ yields the corresponding nitroxide.

-

Oxoammonium Formation : Treatment with HBF₄ and NaOCl oxidizes the nitroxide to the oxoammonium salt, which precipitates as a tetrafluoroborate complex.

Reaction Conditions :

Acid-Catalyzed Etherification and Hydrolysis

Patent WO2022195497A1 outlines a protection-deprotection strategy for 4-piperidone derivatives. While tailored for 4-Piperidone HCl Hydrate, analogous steps apply:

-

Etherification : Trimethyl orthoformate protects the 4-keto group as a dimethoxy ketal, enabling selective N- and C-methylation without ketone interference.

-

Hydrolysis : Base-mediated cleavage of the ketal restores the ketone post-alkylation.

Comparative Analysis of Methodologies

Optimization Strategies

Solvent and Temperature Effects

Catalytic Enhancements

-

Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) accelerates alkylation in biphasic systems.

-

Metal Catalysts : Pd/C or Ni(acac)₂ improve yields in reductive amination steps for precursor synthesis.

Analytical Characterization

Spectroscopic Validation

X-ray Crystallography

Crystals of analogous compounds (e.g., 1-acryloyl-3-methyl-2,6-dip-tolylpiperidine-4-one) adopt monoclinic systems with C2/c space groups, validating chair or boat conformations.

Industrial and Environmental Considerations

Chemical Reactions Analysis

Role in Oxidative Cross-Dehydrogenative Coupling (CDC)

The 4-oxopiperidinium cation serves as an oxidant in non-noble metal-catalyzed C–H activation reactions:

-

Fe-catalyzed CDC of ethers and aldehydes :

Using and 2,2,6,6-tetramethyl--oxopiperidin-1-ium tetrafluoroborate (), ether derivatives undergo double C(sp³)–H functionalization with aldehydes. Acetic anhydride () enhances yields by stabilizing intermediates .

Mechanism :-

Single-electron transfer (SET) generates a carbocation intermediate.

-

Nucleophilic attack by aldehyde forms the coupled product.

-

| Reaction Conditions | Details |

|---|---|

| Catalyst | |

| Oxidant | |

| Additive | |

| Yield range | 60–85% (dependent on substrate) |

Hydrogen Bonding in Asymmetric Catalysis

While not directly involving the 4-oxopiperidinium cation, structurally related thiourea catalysts leverage hydrogen bonding to control enantioselectivity. For example:

-

Cinchona thiourea-catalyzed C–H coupling :

Multiple hydrogen bonds between the catalyst and nucleophile orient substrates for stereoselective coupling .

Oxidation to Stable Nitroxyl Radicals

The hydroxylamine derivative of the cation (1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine) is a spin trap for superoxide radicals. Oxidation pathways include:

Scientific Research Applications

Oxidation Reactions

Oxidation of Alcohols:

TEMPO derivatives are well-known for their utility in the selective oxidation of alcohols to aldehydes or ketones. The oxidation process typically involves the formation of an oxoammonium ion, which acts as a powerful oxidant. For example, 4-hydroxy-2,2,6,6-tetramethyl-1-oxopiperidinium has been utilized effectively to oxidize ethanol to acetaldehyde .

Applications in Aldehyde Conversion:

In addition to alcohol oxidation, TEMPO can facilitate the conversion of aldehydes into hexafluoroisopropyl (HFIP) esters through oxidative esterification. This reaction is significant for creating derivatives that can be further manipulated in synthetic pathways .

Organocatalysis

Non-Covalent Organocatalysis:

Recent studies have demonstrated the effectiveness of TEMPO in non-covalent organocatalysis for asymmetric oxidative C(sp³)–H bond functionalization. The mechanism involves hydrogen bonding interactions that enhance regioselectivity and enantioselectivity during reactions involving tetrahydropyrans . This application showcases TEMPO's role in promoting selective transformations without the need for metal catalysts.

Cross-Dehydrogenative Coupling:

TEMPO derivatives have also been employed in cross-dehydrogenative coupling reactions. For instance, 2,2,6,6-tetramethyl-N-oxopiperidin-1-ium tetrafluoroborate has been used as an oxidant for C–H bond activation in various substrates, leading to the formation of functionalized ethers with high yields and selectivity .

Synthetic Methodologies

Deprotection Reactions:

TEMPO has been utilized for the deprotection of allyl ethers to yield corresponding aldehydes. This reaction highlights its ability to facilitate transformations that are crucial in synthetic organic chemistry .

Synthesis of α,β-unsaturated Ketones:

Another significant application is the preparation of α,β-unsaturated ketones through dehydrogenation processes involving perfluoroalkyl ketones. The use of TEMPO allows for efficient synthesis under mild conditions .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 1,1,2,3-Tetramethyl-4-oxopiperidin-1-ium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group allows it to form strong ionic interactions with negatively charged sites on proteins and other biomolecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to its observed effects in different applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural homology with tert-butyl 4-oxopiperidine-1-carboxylate derivatives, though critical differences in functional groups and substituents define distinct properties:

- Quaternary Ammonium vs. Ester Functionality : Unlike neutral tert-butyl carboxylate esters, 1,1,2,3-Tetramethyl-4-oxopiperidin-1-ium carries a permanent positive charge, enhancing water solubility and thermal stability. Esters like tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS 190906-92-4) are more lipophilic, favoring organic-phase reactions .

- Substituent Effects: Fluorinated Derivatives: Compounds such as tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (CAS 1215071-17-2) exhibit increased electronegativity and metabolic stability due to fluorine atoms, unlike the methyl-dominated steric bulk in the target compound . Amino and Trifluoromethyl Groups: tert-Butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride (CAS 1402047-77-1) introduces basicity and electron-withdrawing trifluoromethyl effects, contrasting with the quaternary ammonium’s charge-driven reactivity . Stereochemical Complexity: The (2R,6S)-rel-diethyl derivative (CAS 1003843-30-8) demonstrates how stereochemistry modulates biological activity and crystallization behavior, a factor absent in the symmetrically substituted tetramethyl compound .

Data Table of Comparative Analysis

| Compound Name | CAS Number | Key Substituents | Functional Group | Similarity Score |

|---|---|---|---|---|

| This compound | 1245648-32-1 | 1,1,2,3-Tetramethyl, 4-oxo | Quaternary ammonium | — |

| tert-Butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride | 1402047-77-1 | 4-Amino, 4-trifluoromethyl | Ester (tert-butyl) | 0.83 |

| tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | 1215071-17-2 | 3,3-Difluoro, 4-oxo | Ester (tert-butyl) | 0.82 |

| (2R,6S)-rel-tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate | 1003843-30-8 | 2,6-Diethyl, 4-oxo | Ester (tert-butyl) | 0.81 |

| tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | 190906-92-4 | 2-Methyl, 4-oxo | Ester (tert-butyl) | 0.81 |

Implications of Substituent Variations

- Steric Hindrance : The 1,1,2,3-tetramethyl substitution in the target compound creates significant steric bulk, reducing accessibility to the ammonium center for counterion interactions. In contrast, the diethyl substituents in CAS 1003843-30-8 introduce conformational flexibility .

- Biological Relevance: The amino group in CAS 1402047-77-1 may enable hydrogen bonding, a property absent in the quaternary ammonium structure, suggesting divergent applications in medicinal chemistry vs. materials science .

Q & A

Q. How can its electrochemical properties be exploited in energy storage or redox-mediated reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.